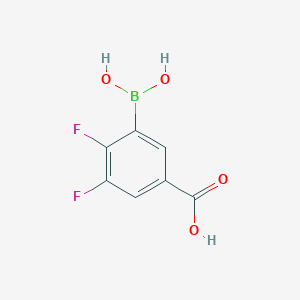

5-Carboxy-2,3-difluorophenylboronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Carboxy-2,3-difluorophenylboronic acid is a boronic acid derivative of phenylfluorinated benzoic acid.

準備方法

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including 5-Carboxy-2,3-difluorophenylboronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

化学反応の分析

Types of Reactions

5-Carboxy-2,3-difluorophenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are common.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Hydroxy derivatives.

Substitution: Various substituted aromatic compounds.

科学的研究の応用

Medicinal Chemistry

Antidiabetic and Metabolic Disorders

Boronic acids, including 5-Carboxy-2,3-difluorophenylboronic acid, have been investigated for their potential in treating metabolic disorders such as diabetes. They function by modulating insulin sensitivity and lipid metabolism. Specifically, they can inhibit hormone-sensitive lipase, which plays a crucial role in fat metabolism . The compound's ability to affect plasma levels of free fatty acids makes it relevant for conditions like insulin resistance and metabolic syndrome .

Cancer Treatment

Research indicates that boronic acids exhibit anticancer properties. They can target various cancer types by inhibiting specific enzymes involved in tumor growth and proliferation. For instance, compounds similar to this compound have shown efficacy against pancreatic islet cell tumors (insulinomas) and prostate cancer . This highlights the potential of boronic acids as therapeutic agents in oncology.

Organic Synthesis

Suzuki Coupling Reactions

this compound is utilized in Suzuki coupling reactions, a fundamental method for forming carbon-carbon bonds in organic synthesis. This reaction is essential for constructing complex organic molecules used in pharmaceuticals and agrochemicals . The compound acts as a boron source that facilitates the coupling of aryl halides with various nucleophiles, enhancing the efficiency of synthetic pathways.

| Reaction Type | Role of this compound |

|---|---|

| Suzuki Coupling | Acts as a boron source to form aryl-aryl bonds |

| Cross-Coupling | Enhances the formation of complex organic structures |

Materials Science

Crystal Engineering

Boronic acids are recognized for their ability to form hydrogen-bonded networks, making them useful in crystal engineering. This compound can serve as a building block for creating novel materials with specific properties through supramolecular chemistry . These materials can be tailored for applications in sensors or drug delivery systems.

Case Studies

Case Study 1: Antidiabetic Applications

A study demonstrated that boronic acid derivatives could significantly improve glucose tolerance in diabetic models by enhancing insulin signaling pathways. The incorporation of carboxylic groups like those found in this compound was crucial for increasing solubility and bioavailability .

Case Study 2: Anticancer Activity

In vitro studies have shown that certain boronic acids can induce apoptosis in cancer cells by inhibiting proteasome activity. The specific structure of this compound contributes to its selectivity towards cancerous tissues compared to normal cells .

作用機序

The mechanism of action of 5-Carboxy-2,3-difluorophenylboronic acid involves its ability to participate in various chemical reactions due to the presence of boronic acid and fluorine groups. These functional groups enable it to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones.

類似化合物との比較

Similar Compounds

3-Fluorobenzoic acid: An organic compound with similar fluorine substitution but lacking the boronic acid group.

3,5-Difluorobenzoic acid: Another fluorinated benzoic acid with two fluorine atoms but no boronic acid group.

Uniqueness

The combination of these functional groups makes it a valuable compound for synthetic chemistry and material science.

生物活性

5-Carboxy-2,3-difluorophenylboronic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H7F2BO2, with a molecular weight of approximately 195.95 g/mol. Its structure includes a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The boronic acid moiety allows it to act as an inhibitor for certain serine proteases and lipases, which are crucial in metabolic processes. In particular, it has been shown to inhibit hormone-sensitive lipase (HSL), leading to decreased plasma free fatty acid levels, which is beneficial for managing metabolic disorders such as insulin resistance and dyslipidemia .

Biological Activity Overview

Inhibition of Enzymatic Activity:

- Hormone-Sensitive Lipase (HSL): Inhibits HSL activity, reducing lipolysis and potentially aiding in weight management .

- Diacylglycerol Acyltransferase-1 (DGAT-1): Similar compounds have demonstrated inhibition of DGAT-1, which plays a role in triglyceride formation. This inhibition is associated with improved insulin sensitivity and reduced liver triglyceride content .

Potential Therapeutic Applications:

- Metabolic Disorders: The ability to modulate lipid metabolism suggests potential uses in treating obesity and metabolic syndrome.

- Diabetes Management: By influencing lipid metabolism and insulin sensitivity, this compound may be beneficial in managing diabetes mellitus .

Study 1: Inhibition of HSL

A study investigated the effects of various boronic acids on HSL activity. Results indicated that this compound significantly inhibited HSL with an IC50 value that positions it as a promising candidate for further development in metabolic disease therapies .

Study 2: DGAT-1 Inhibition

Another study focused on the inhibition of DGAT-1 by carboxylic acid derivatives similar to this compound. The lead compound demonstrated an IC50 of 57 nM in enzyme assays and improved glucose tolerance in diet-induced obese rats during efficacy studies .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to related compounds:

| Compound Name | Target Enzyme | IC50 Value | Effect on Metabolism |

|---|---|---|---|

| This compound | Hormone-Sensitive Lipase (HSL) | TBD | Decreases plasma free fatty acids |

| Similar Carboxylic Acid Derivative | Diacylglycerol Acyltransferase-1 (DGAT-1) | 57 nM | Reduces triglyceride accumulation |

特性

IUPAC Name |

3-borono-4,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPIWMNPBZLPGJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)F)C(=O)O)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。